molecular formula C11H13ClN2O3 B3888455 N'-acetyl-2-(4-chloro-2-methylphenoxy)acetohydrazide

N'-acetyl-2-(4-chloro-2-methylphenoxy)acetohydrazide

Cat. No.: B3888455
M. Wt: 256.68 g/mol
InChI Key: NCLJHDNUDJEYGB-UHFFFAOYSA-N
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Description

N’-acetyl-2-(4-chloro-2-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C11H13ClN2O3. This compound is known for its potential applications in various fields, including medicinal chemistry and agricultural chemistry. It is characterized by the presence of a chloro-substituted phenoxy group and an acetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2-(4-chloro-2-methylphenoxy)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2-(4-chloro-2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N’-acetyl-2-(4-chloro-2-methylphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-acetyl-2-(4-chloro-2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt cellular processes . The exact pathways and molecular targets can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
  • N-(4-chlorobenzylidene)-2-(2-methylphenoxy)acetohydrazide
  • N-(2-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Uniqueness

N’-acetyl-2-(4-chloro-2-methylphenoxy)acetohydrazide is unique due to its specific combination of a chloro-substituted phenoxy group and an acetohydrazide moiety. This structure imparts distinct chemical properties and biological activities that differentiate it from similar compounds .

Properties

IUPAC Name

N'-acetyl-2-(4-chloro-2-methylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-7-5-9(12)3-4-10(7)17-6-11(16)14-13-8(2)15/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLJHDNUDJEYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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